![molecular formula C18H19N3O3S B2860945 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1795191-10-4](/img/structure/B2860945.png)
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to selectively inhibit the activity of the enzyme 20-HETE synthase, which is involved in the biosynthesis of the eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE).
Scientific Research Applications
1. Stearoyl-CoA Desaturase-1 Inhibition
Compounds structurally related to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been investigated for their potential as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. For example, 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide demonstrated potent inhibitory activity in both murine and human SCD-1 assays and showed a dose-dependent decrease in plasma desaturation index in mice, indicating its potential for treating metabolic diseases related to lipid dysregulation (Uto et al., 2009).
2. Synthesis of Bis-Heterocyclic Derivatives
Research on thiadiazole derivatives has led to the development of bis-heterocyclic compounds with promising biological activities. For instance, the solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles and their subsequent condensation with coumarin-3-carboxylic acid chloride or benzofuran-2-carboxylic acid chloride efficiently yielded bis-heterocyclic derivatives. These compounds demonstrated improved yields and reaction rates, highlighting their potential for pharmaceutical applications (Li et al., 2006).
3. Anticancer Activity
The structure of thiadiazoles has been explored for its anticancer potential. For instance, a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles were synthesized and analyzed for cytotoxicity against several human cancer cell lines. These compounds showed significant cytotoxicity, indicating the potential of thiadiazole derivatives in developing new anticancer agents (Kumar et al., 2010).
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-2-4-13(5-3-12)17(24-9-8-22)11-19-18(23)14-6-7-15-16(10-14)21-25-20-15/h2-7,10,17,22H,8-9,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKNXDCZLOXFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.